molecular formula C15H23BrN2O4S B2479492 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide CAS No. 825609-20-9

5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Cat. No. B2479492
CAS RN: 825609-20-9
M. Wt: 407.32
InChI Key: QZHFCBOPGSUHPH-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with a bromo group, a methoxy group, a methyl group, and a sulfonamide group that is further substituted with a propyl chain containing a morpholine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic core, while the various substituents add steric bulk and polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be displaced in a nucleophilic aromatic substitution reaction. The morpholine ring could also potentially undergo reactions at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar sulfonamide and morpholine groups, along with the nonpolar benzene ring and alkyl groups, would give it both polar and nonpolar character .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

5-bromo-2-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O4S/c1-12-10-14(21-2)15(11-13(12)16)23(19,20)17-4-3-5-18-6-8-22-9-7-18/h10-11,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHFCBOPGSUHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

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